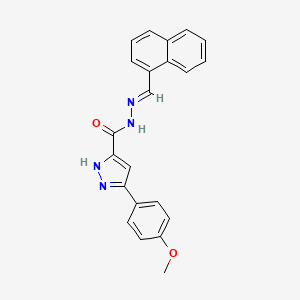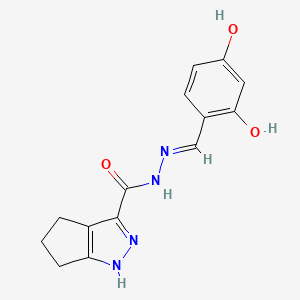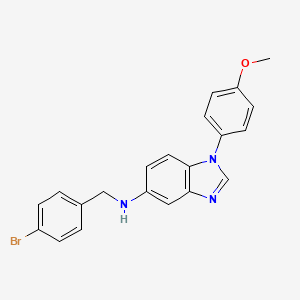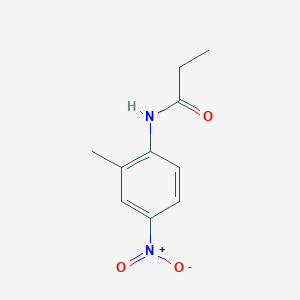![molecular formula C18H18N2O3S B11685700 1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimetoxi fenil)-2-[(5-metil-1H-bencimidazol-2-il)sulfanil]etanona es un compuesto orgánico que presenta una combinación de un grupo dimetoxi fenil y una porción de benzimidazol unidos a través de un puente sulfanyl-etanona.
Rutas de síntesis y condiciones de reacción:
Materiales de partida: La síntesis generalmente comienza con materiales de partida disponibles comercialmente, como el 3,4-dimetoxi benzaldehído y el 5-metil-1H-bencimidazol.
Paso 1: El 3,4-dimetoxi benzaldehído se somete a una reacción de condensación con un reactivo tiol adecuado para formar el tioéter correspondiente.
Paso 2: El tioéter se somete entonces a una reacción de acilación de Friedel-Crafts utilizando un cloruro de acilo para introducir el grupo etanona.
Paso 3: El paso final implica el acoplamiento del intermedio de tioéter con 5-metil-1H-bencimidazol en condiciones básicas para producir el compuesto objetivo.
Métodos de producción industrial: Los métodos de producción industrial pueden implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the benzodiazole derivative with a dimethoxyphenyl ethanone through a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(3,4-Dimetoxi fenil)-2-[(5-metil-1H-bencimidazol-2-il)sulfanil]etanona puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo etanona se puede reducir al alcohol correspondiente.
Sustitución: Los grupos metoxi en el anillo fenil pueden sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales:
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
1-(3,4-Dimetoxi fenil)-2-[(5-metil-1H-bencimidazol-2-il)sulfanil]etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de 1-(3,4-dimetoxi fenil)-2-[(5-metil-1H-bencimidazol-2-il)sulfanil]etanona implica su interacción con dianas moleculares específicas:
Dianas moleculares: Puede interactuar con enzimas o receptores involucrados en vías biológicas.
Vías: El compuesto podría modular vías de señalización relacionadas con el crecimiento celular, la apoptosis o la inhibición microbiana.
Compuestos similares:
- 1-(3,4-Dimetoxi fenil)-2-[(1H-bencimidazol-2-il)sulfanil]etanona
- 1-(3,4-Dimetoxi fenil)-2-[(5-cloro-1H-bencimidazol-2-il)sulfanil]etanona
Comparación:
- Diferencias estructurales: La presencia de diferentes sustituyentes en el anillo de benzimidazol (por ejemplo, metilo, cloro) puede influir en la reactividad y la actividad biológica del compuesto.
- Singularidad: La combinación específica del grupo dimetoxi fenil y la porción de 5-metilbencimidazol en 1-(3,4-dimetoxi fenil)-2-[(5-metil-1H-bencimidazol-2-il)sulfanil]etanona confiere propiedades únicas que pueden mejorar sus posibles aplicaciones en varios campos.
Comparación Con Compuestos Similares
1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Unique due to its specific substitution pattern and the presence of both benzodiazole and dimethoxyphenyl groups.
1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1H-1,2-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Similar structure but with a different benzodiazole isomer.
1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANE-1-ONE: Similar but with a different alkyl chain length.
Uniqueness: 1-(3,4-DIMETHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-13-14(8-11)20-18(19-13)24-10-15(21)12-5-7-16(22-2)17(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20) |
Clave InChI |
QKUKEZZXZPBLTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)

![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)
